molecular formula C20H16BrN3O4 B1240040 ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate

ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate

Cat. No. B1240040
M. Wt: 442.3 g/mol
InChI Key: JBZPKMIVMICUKG-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-[[[(5-bromo-3-pyridinyl)-oxomethyl]hydrazinylidene]methyl]-2-furanyl]benzoic acid ethyl ester is a benzoate ester.

Scientific Research Applications

1. Structural Analysis and Molecular Properties

  • Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a related compound, is linked by hydrogen bonds in a chain structure, demonstrating the compound's ability to form complex molecular structures (Portilla et al., 2007).
  • Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone, forms a sequence that includes furan-2-one, indicating the compound's reactivity and potential for forming diverse molecular structures (Sobenina et al., 2011).

2. Biological and Pharmaceutical Research

  • A compound named ethyl N'-furan-2-carbonylbenzohydrazonate was synthesized and evaluated for its antibacterial, antiurease, and antioxidant activities, indicating the potential use of similar compounds in pharmaceutical applications (Sokmen et al., 2014).

3. Photonic and Nonlinear Optical Properties

  • The third-order nonlinear optical properties of hydrazone derivatives, including compounds similar to the one , were investigated, highlighting their potential in photonic applications (Nair et al., 2022).

4. Interaction with Biological Proteins

  • A novel hydrazone, Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB), was studied for its binding to human serum albumin, demonstrating the compound's interaction with biological proteins and potential for biological applications (Morales-Toyo et al., 2019).

properties

Molecular Formula

C20H16BrN3O4

Molecular Weight

442.3 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C20H16BrN3O4/c1-2-27-20(26)14-5-3-13(4-6-14)18-8-7-17(28-18)12-23-24-19(25)15-9-16(21)11-22-10-15/h3-12H,2H2,1H3,(H,24,25)/b23-12+

InChI Key

JBZPKMIVMICUKG-FSJBWODESA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate
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ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate
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ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate
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ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate
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ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate
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ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate

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